molecular formula C13H15ClO B8794137 4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one

4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one

Cat. No.: B8794137
M. Wt: 222.71 g/mol
InChI Key: LXJZYHPGRKBVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one is a useful research compound. Its molecular formula is C13H15ClO and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3

InChI Key

LXJZYHPGRKBVGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

evaporation. The yield in that procedure is only 59% of crude product. Apart from the poor yield, the complicated aqueous work up is a disadvantage. In DE-OS (German Published Specification) 2,737,489, a procedure is described, according to which p-chlorobenzaldehyde is reacted with pinacolone in the presence of sodium hydroxide in methanol/ethanol at maximum temperatures of up to 25° C. 4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one is formed as a solid, has to be filtered off with suction and washed with further solvent. The required low temperature results in an inhomogeneous, partially solid reaction mixture, which can only be stirred with difficulty. Furthermore, molar amounts of sodium hydroxide have to be used. A further disadvantage is that the portions of the reaction product which remain in the mother liquor have to be isolated in an additional workup step. To hydrogenate the double bond, the pentenone is dissolved in ethyl acetate and reacted with about 26% by weight of Raney nickel and with hydrogen at atmospheric pressure and a reaction time of about 14 1/2 hours. The very large amount of catalyst and the very long reaction time are the crucial disadvantages of this process. In all known procedures, the condensation product of pinacolone and p-chlorobenzaldehyde has to be isolated and purified as a solid and is only then subjected to hydrogenation in a second separate operation.
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Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (140.5 g) and pinacolone (100 g) in industrial methylated spirit (IMS; 200 ml) were added dropwise over 25 minutes to sodium hydroxide (40 g) in water (70 ml) and IMS (150 ml) with external cooling (ice/water) applied to maintain a temperature of not more than 25°. The resulting creamy suspension was stirred for a further 3 hours at 18° and was then filtered. The residue was washed with aqueous IMS and dried to give 4-chlorobenzal pinacolone, m.p. 83°-84°. The filtrate was concentrated under reduced pressure and allowed to stand for 2 days to give more of the chalcone product, m.p. 83°-84°.
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140.5 g
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100 g
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40 g
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industrial methylated spirit
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200 mL
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70 mL
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IMS
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150 mL
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ice water
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